molecular formula C17H15ClN2O3S B2376576 allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 503432-53-9

allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2376576
CAS No.: 503432-53-9
M. Wt: 362.83
InChI Key: VPAIBTZSUPCDGJ-UHFFFAOYSA-N
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Description

Thiazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized as inhibitors for various enzymes .


Synthesis Analysis

Thiazolopyrimidines can be synthesized through various methods. One study described the development of a novel class of thiazolopyrimidine derivatives as tyrosinase inhibitors . Another study mentioned the synthesis of triazole-pyrimidine hybrids, which showed promising neuroprotective and anti-inflammatory properties .


Molecular Structure Analysis

The structure of thiazolopyrimidine derivatives can be characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through reactions involving different starting materials and conditions, showcasing its diverse chemical synthesis possibilities. For instance, a similar compound was synthesized using ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate and dimethyl acetylenedicarboxylate in methanol, demonstrating the flexibility in its chemical synthesis (Hou, Zhou, He, & Li, 2009).

Chemical Reactions and Derivatives

  • Research has been conducted on the reactions of similar thiazolo[3,2-a]pyrimidine compounds with different agents, leading to the formation of various derivatives. This highlights the compound's reactivity and potential for creating a range of chemical derivatives (Kim, Frolova, Petrova, & Sharutin, 2019).

Pharmacological Evaluation

  • Thiazolo[3,2-a]pyrimidine derivatives, closely related to the queried compound, have been evaluated for their anti-inflammatory and antinociceptive activities. The studies indicate the potential biomedical applications of these compounds (Alam, Khan, Siddiqui, & Ahsan, 2010).

Crystal Structure and Conformation

  • The crystal structure and conformational features of thiazolo[3,2-a]pyrimidines have been analyzed, providing insights into their molecular arrangement and potential interactions in various environments (Nagarajaiah & Begum, 2014).

Antimicrobial Activities

Mechanism of Action

While the specific mechanism of action for “allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is not available, thiazolopyrimidines have been studied for their inhibitory effects on various enzymes . For example, they have been developed as tyrosinase inhibitors .

Properties

IUPAC Name

prop-2-enyl 5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-3-8-23-16(22)14-10(2)19-17-20(13(21)9-24-17)15(14)11-4-6-12(18)7-5-11/h3-7,15H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAIBTZSUPCDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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